N-(3-Aminopropyl)-4-ethynylbenzamide, also known as AZD-4877, is a small organic compound classified within the group of n,n-dialkyl-p-toluamides. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, as it is being investigated for the treatment of various cancers, including non-Hodgkin lymphoma and other tumors .
The compound was first synthesized and characterized in research aimed at developing inhibitors targeting kinesin-like proteins, which play critical roles in cell division and transport processes within cells . Its chemical structure and properties have been cataloged in databases such as DrugBank and PubChem, providing comprehensive data for researchers .
The synthesis of N-(3-Aminopropyl)-4-ethynylbenzamide involves several steps that typically include the formation of key intermediates followed by coupling reactions. The methods can vary based on the desired yield and purity of the final product.
Technical details regarding specific reagents, solvents, and reaction conditions are crucial for optimizing yield and minimizing by-products. For example, using catalysts or specific temperatures can significantly influence the reaction pathways and efficiencies .
The molecular formula of N-(3-Aminopropyl)-4-ethynylbenzamide is with a molecular weight of approximately 246.32 g/mol.
The structure features an ethynyl group attached to a benzamide backbone, which is critical for its biological activity. The presence of both amine and carbon-carbon triple bond functionalities contributes to its reactivity and interaction with biological targets .
Key structural data includes:
N-(3-Aminopropyl)-4-ethynylbenzamide participates in various chemical reactions typical of amides and alkynes:
Technical details regarding reaction conditions (e.g., temperature, pressure, catalysts) are essential for achieving desired products efficiently .
The mechanism of action for N-(3-Aminopropyl)-4-ethynylbenzamide primarily involves its role as an inhibitor of kinesin-like proteins. These proteins are crucial for mitotic spindle formation during cell division.
Data supporting these mechanisms have been derived from in vitro studies demonstrating reduced cell proliferation in cancer models treated with this compound .
Relevant data indicate that the compound exhibits moderate lipophilicity (LogP ~ 1.96), influencing its bioavailability and distribution within biological systems .
N-(3-Aminopropyl)-4-ethynylbenzamide is primarily explored for its applications in cancer therapy due to its ability to inhibit critical cellular processes involved in tumor growth. Specific applications include:
The ongoing research into this compound aims to elucidate its full therapeutic potential and optimize its efficacy against resistant cancer types .
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8